Cas no 2171482-01-0 (1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide)

1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide
- 2171482-01-0
- EN300-1282505
- 1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide
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- Inchi: 1S/C8H15N3O3S/c9-8(12)7-1-3-11(7)5-6-2-4-15(13,14)10-6/h6-7,10H,1-5H2,(H2,9,12)
- InChI Key: FYCFROLLVRONPZ-UHFFFAOYSA-N
- SMILES: S1(CCC(CN2CCC2C(N)=O)N1)(=O)=O
Computed Properties
- Exact Mass: 233.08341252g/mol
- Monoisotopic Mass: 233.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: -1.3
1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282505-2.5g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 2.5g |
$3136.0 | 2023-05-23 | ||
Enamine | EN300-1282505-0.25g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 0.25g |
$1472.0 | 2023-05-23 | ||
Enamine | EN300-1282505-50mg |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 50mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1282505-500mg |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 500mg |
$1289.0 | 2023-10-01 | ||
Enamine | EN300-1282505-5000mg |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1282505-100mg |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 100mg |
$1183.0 | 2023-10-01 | ||
Enamine | EN300-1282505-10.0g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1282505-0.05g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 0.05g |
$1344.0 | 2023-05-23 | ||
Enamine | EN300-1282505-0.1g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 0.1g |
$1408.0 | 2023-05-23 | ||
Enamine | EN300-1282505-5.0g |
1-[(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methyl]azetidine-2-carboxamide |
2171482-01-0 | 5g |
$4641.0 | 2023-05-23 |
1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide
Comprehensive Overview of 1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide (CAS No. 2171482-01-0)
The compound 1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide (CAS No. 2171482-01-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, featuring a thiazolidine ring with a sulfone group (1,1-dioxo) and an azetidine moiety linked via a methyl bridge. This combination of functional groups makes it a promising candidate for drug discovery, particularly in targeting enzymes or receptors involved in metabolic and inflammatory pathways.
In recent years, researchers have focused on sulfone-containing compounds due to their enhanced stability and bioactivity. The presence of the 1,1-dioxo-1lambda6,2-thiazolidin group in this compound suggests potential applications in modulating oxidative stress responses, a hot topic in anti-aging and neurodegenerative disease research. Additionally, the azetidine-2-carboxamide fragment is known for its conformational rigidity, which often improves binding affinity to biological targets—a key consideration in modern medicinal chemistry.
The synthesis and optimization of CAS 2171482-01-0 have been explored in several peer-reviewed studies, with emphasis on its scalability and purity. These factors are critical for pharmaceutical developers, as highlighted by frequent searches for "high-purity bioactive compounds" and "scalable synthesis routes" in scientific databases. Furthermore, its potential as a precursor for more complex molecules aligns with the growing demand for versatile intermediates in drug development pipelines.
From a mechanistic perspective, this compound’s sulfone group may contribute to hydrogen bonding and electrostatic interactions with protein targets, a feature often queried in computational chemistry forums. Such properties are increasingly relevant in AI-driven drug design, where users frequently search for "molecular docking" and "QSAR modeling" tools to predict bioactivity. The azetidine ring, meanwhile, is a rising star in fragment-based drug discovery, as noted in recent publications and conference proceedings.
Beyond its chemical attributes, 1-(1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methylazetidine-2-carboxamide has sparked interest in patent literature, with queries like "novel sulfone derivatives in patents" trending among intellectual property professionals. Its structural novelty positions it as a valuable asset for IP portfolios, particularly in competitive therapeutic areas such as autoimmune disorders and metabolic syndrome.
In conclusion, CAS 2171482-01-0 represents a compelling case study at the intersection of chemical innovation and therapeutic potential. Its multifaceted applications—from drug design to material science—underscore its relevance in contemporary research. As the scientific community continues to explore sulfur-containing heterocycles, this compound is poised to remain a focal point for both academic and industrial investigations.
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